4-(2,6-Dichloro-4-nitrophenylazo)-2,5-dimethoxybenzenediazonium chloride
Overview
Description
4-(2,6-Dichloro-4-nitrophenylazo)-2,5-dimethoxybenzenediazonium chloride, abbreviated as 4-(DCNPAD), is an organic compound that is commonly used in scientific research and laboratory experiments. It is a compound of nitrogen, chlorine, and oxygen, and is a type of azo dye. It has a wide range of applications in the laboratory due to its unique properties, which include its ability to bind to proteins and DNA, its ability to act as a catalyst, and its ability to absorb ultraviolet radiation.
Scientific Research Applications
Phase Transfer Catalysis
Research by Ellwood, Griffiths, and Gregory (1980) explored the acceleration of azo coupling reactions, such as those involving 4-nitrobenzenediazonium chloride, through phase transfer catalysis. This process utilizes a two-phase water-dichloromethane system with sodium 4-dodecylbenzenesulphonate as a transfer catalyst for the diazonium ion, highlighting the potential of 4-(2,6-Dichloro-4-nitrophenylazo)-2,5-dimethoxybenzenediazonium chloride in facilitating electrophilic substitution reactions in aqueous media (Ellwood et al., 1980).
Functional Polymers
Xi, Basset, and Vogl (1984) synthesized new compounds by reacting resorcinol or phloroglucinol with 4-methoxy-2-nitrobenzenediazonium chloride, leading to the formation of methoxy- and hydroxy- derivatives of resorcinols and phloroglucinols. These derivatives exhibited significant UV absorbance, indicating the role of diazonium compounds in creating functional polymers with specific optical properties (Xi et al., 1984).
Electrophilic Substitution in Indoles
Jackson, Prasitpan, Shannon, and Tinker (1987) investigated the electrophilic substitution reactions between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate, resulting in the formation of 3-p-nitrophenylazoindoles. Their research provides insight into the reactivity of diazonium salts in creating azo-coupled compounds with indoles, offering potential applications in the synthesis of organic compounds with specific structural and electronic properties (Jackson et al., 1987).
Mechanism of Action
Mode of Action
It is believed to interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .
Pharmacokinetics
Its solubility in ethanol suggests that it may be well absorbed and distributed in the body . .
Result of Action
The molecular and cellular effects of Fast Dark Blue R Salt’s action are currently unknown. Its potential to interact with a variety of targets suggests that it may have diverse effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of Fast Dark Blue R Salt may be influenced by a variety of environmental factors. These could include temperature, pH, and the presence of other compounds or ions in the solution
Properties
IUPAC Name |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N5O4/c1-24-12-6-11(13(25-2)5-10(12)18-17)19-20-14-8(15)3-7(21(22)23)4-9(14)16/h3-6H,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOWZOJOEIGNGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)OC)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N5O4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866991, DTXSID501043731 | |
Record name | C.I. Azoic Diazo Component 51 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6709-58-6 | |
Record name | 4-[2-(2,6-Dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6709-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,6-Dichloro-4-nitrophenylazo)-2,5-dimethoxybenzenediazonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006709586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Azoic Diazo Component 51 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,6-dichloro-4-nitrophenylazo)-2,5-dimethoxybenzenediazonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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